N'-(3-iodobenzoyl)-3-methylbenzohydrazide
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Overview
Description
N’-(3-iodobenzoyl)-3-methylbenzohydrazide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an iodine atom attached to a benzoyl group, which is further connected to a methylbenzohydrazide moiety. The unique structure of N’-(3-iodobenzoyl)-3-methylbenzohydrazide makes it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of N-iodosuccinimide as an iodinating agent, which is effective for iodination of a wide range of substrates, including phenols and anilines . The reaction conditions often require an oxidizing environment to facilitate the iodination process.
Industrial Production Methods
While specific industrial production methods for N’-(3-iodobenzoyl)-3-methylbenzohydrazide are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-(3-iodobenzoyl)-3-methylbenzohydrazide can undergo various chemical reactions, including:
Oxidation: The iodine atom can be oxidized under specific conditions.
Reduction: The compound can be reduced to remove the iodine atom or modify the benzoyl group.
Substitution: The iodine atom can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: N-iodosuccinimide is commonly used as an oxidizing agent.
Reduction: Reducing agents such as sodium borohydride can be employed.
Substitution: Various nucleophiles can be used to substitute the iodine atom, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of derivatives with different functional groups replacing the iodine atom.
Scientific Research Applications
N’-(3-iodobenzoyl)-3-methylbenzohydrazide has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other complex molecules.
Biology: The compound’s structure allows for incorporation into biological assays to study its effects on various biological pathways.
Industry: The compound can be used in the synthesis of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’-(3-iodobenzoyl)-3-methylbenzohydrazide involves its interaction with specific molecular targets. The iodine atom plays a crucial role in the compound’s reactivity, allowing it to bind to various enzymes and receptors. This binding can modulate the activity of these targets, leading to changes in cellular processes. For example, in cancer research, similar compounds have been shown to inhibit cell proliferation by interfering with DNA replication and repair mechanisms .
Comparison with Similar Compounds
Similar Compounds
Methyl N-[5-(3’-iodobenzoyl)-1H-benzimidazol-2-yl]carbamate: This compound has a similar iodinated benzoyl group but differs in the attached moiety.
N’-(3-iodobenzoyl)-3,4,5-trimethoxybenzohydrazide: Another compound with a similar core structure but different substituents.
Uniqueness
N’-(3-iodobenzoyl)-3-methylbenzohydrazide is unique due to its specific combination of an iodinated benzoyl group and a methylbenzohydrazide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for targeted research applications.
Properties
Molecular Formula |
C15H13IN2O2 |
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Molecular Weight |
380.18 g/mol |
IUPAC Name |
N'-(3-iodobenzoyl)-3-methylbenzohydrazide |
InChI |
InChI=1S/C15H13IN2O2/c1-10-4-2-5-11(8-10)14(19)17-18-15(20)12-6-3-7-13(16)9-12/h2-9H,1H3,(H,17,19)(H,18,20) |
InChI Key |
NSMOPDWXRPSFOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NNC(=O)C2=CC(=CC=C2)I |
Origin of Product |
United States |
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